REACTION_CXSMILES
|
[K].[CH3:2][CH:3]([CH3:5])[O-:4].[K+].[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Br)[CH:13]=1>CC(O)C.[Cu]>[CH:3]([O:4][C:12]1[CH:13]=[C:8]([Br:7])[CH:9]=[N:10][CH:11]=1)([CH3:5])[CH3:2] |f:1.2,^1:0|
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
potassium isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over aluminum oxide
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:9, v/v)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=NC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.99 g | |
YIELD: PERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |